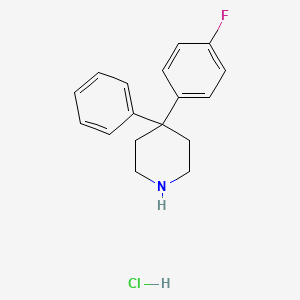

![molecular formula C12H17NO4S B2996002 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid CAS No. 313259-91-5](/img/structure/B2996002.png)

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

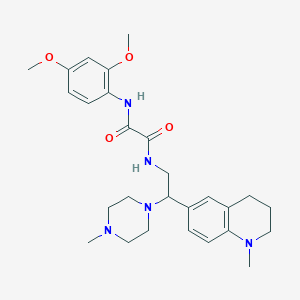

“3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid” is a unique chemical compound with the empirical formula C12H17NO4S . It has a molecular weight of 271.33 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is denoted by its empirical formula, C12H17NO4S . The exact spatial arrangement of these atoms, which would provide more insight into the compound’s properties and reactivity, is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that it has a molecular weight of 271.33 , but additional properties such as melting point, boiling point, solubility, and spectral data are not provided.Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

- Class III Antiarrhythmic Activity : Compounds related to 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid have shown potential in Class III antiarrhythmic activity. These compounds exhibit potent activity by prolonging action potential duration without affecting conduction, offering a promising approach for treating arrhythmias (Ellingboe et al., 1992).

- Anticancer Agents : Derivatives of similar structures have been synthesized with significant proapoptotic activity on melanoma cell lines, highlighting their potential as anticancer agents (Yılmaz et al., 2015).

Organic Synthesis and Catalysis

- Catalytic Decarboxylative Radical Sulfonylation : Research has shown efficient methods for sulfone synthesis through decarboxylative radical sulfonylation, demonstrating broad substrate scope and functional group compatibility, which is crucial for pharmaceutical and agrochemical applications (He et al., 2020).

- Polymer Synthesis : Studies have utilized related sulfonyl compounds in the synthesis of aromatic polyamides with applications in high-performance materials. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, suitable for advanced engineering applications (Hsiao & Huang, 1997).

Environmental Science

- Microbial Degradation of Sulfonamide Antibiotics : Investigations into the microbial degradation pathways of sulfonamide antibiotics have revealed novel mechanisms involving ipso-hydroxylation and subsequent fragmentation, important for understanding the environmental fate of these compounds (Ricken et al., 2013).

Propriétés

IUPAC Name |

3-(diethylsulfamoyl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-13(5-2)18(16,17)11-8-10(12(14)15)7-6-9(11)3/h6-8H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJSSAJVKXGWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

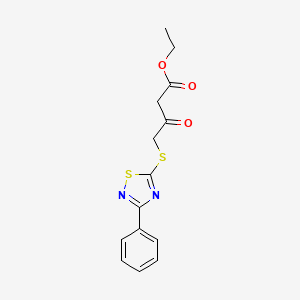

![3-[(4-tert-butylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995921.png)

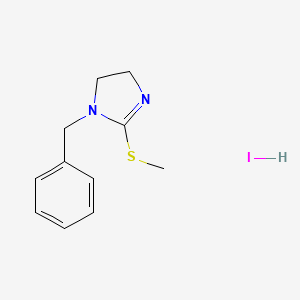

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995922.png)

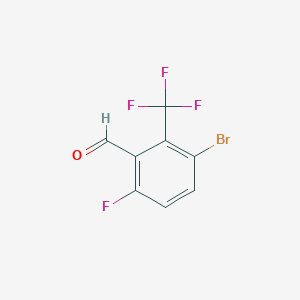

![7-(2-hydroxy-3-phenoxypropyl)-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2995923.png)

![tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2995927.png)

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)

![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)